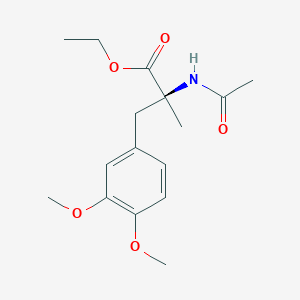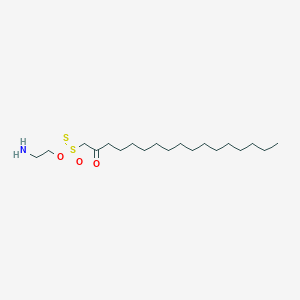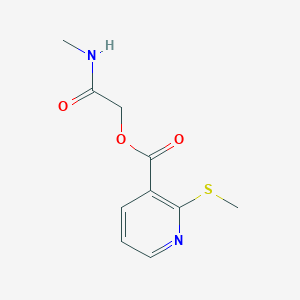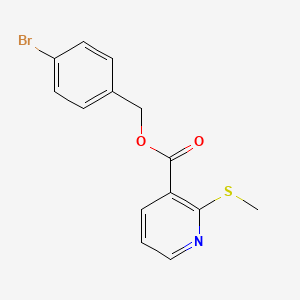methanone](/img/structure/B13356141.png)
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzimidazole, piperidine, and indeno-pyrazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the benzimidazole and indeno-pyrazole cores, followed by their coupling through a piperidine linker. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and can exhibit comparable pharmacological properties.
Indeno-pyrazole derivatives: These compounds feature the indeno-pyrazole structure and may have related chemical reactivity.
Uniqueness
What sets 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole apart is its combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C25H25N5O3 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C25H25N5O3/c1-32-20-12-14-11-16-22(15(14)13-21(20)33-2)28-29-23(16)25(31)30-10-6-5-9-19(30)24-26-17-7-3-4-8-18(17)27-24/h3-4,7-8,12-13,19H,5-6,9-11H2,1-2H3,(H,26,27)(H,28,29) |
Clave InChI |
QSCZWQBFAOMRMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)N4CCCCC4C5=NC6=CC=CC=C6N5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)


![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)

![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)


![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)


